molecular formula C6H11NO4 B1307734 Ethyl 2-nitrobutanoate CAS No. 2531-81-9

Ethyl 2-nitrobutanoate

Cat. No.: B1307734
CAS No.: 2531-81-9
M. Wt: 161.16 g/mol
InChI Key: IENPWWUIYXMCJY-UHFFFAOYSA-N
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Description

Ethyl 2-nitrobutanoate (C₆H₁₁NO₄) is an ester derivative featuring a nitro group (-NO₂) at the β-position of the butanoate backbone. Nitro esters like this are often utilized for their reactivity in nucleophilic substitution or cyclization reactions due to the electron-withdrawing nature of the nitro group .

Properties

IUPAC Name

ethyl 2-nitrobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3-5(7(9)10)6(8)11-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENPWWUIYXMCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395345
Record name ethyl 2-nitrobutanoate
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2531-81-9
Record name Butanoic acid, 2-nitro-, ethyl ester
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Record name ethyl 2-nitrobutanoate
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Record name Ethyl 2-nitrobutyrate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-nitrobutanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. One common method involves the reaction of ethyl α-bromobutyrate with sodium nitrite in the presence of a suitable solvent . The reaction conditions typically include maintaining a controlled temperature and using a catalyst to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of butanoic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-nitrobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-nitrobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-nitrobutanoate involves its ability to undergo nucleophilic substitution and reduction reactions. The nitro group acts as an electron-withdrawing group, making the carbon adjacent to it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce different functional groups into the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 2-nitrobutanoate with four structurally related esters, emphasizing molecular properties, applications, and synthesis pathways.

Ethyl 2-Bromobutanoate

  • Structure : Replaces the nitro group with a bromine atom at the β-position.
  • Synthesis: Prepared via literature methods for brominated esters, likely involving halogenation of butanoic acid derivatives .
  • Reactivity: The bromine atom facilitates nucleophilic substitution (e.g., SN2 reactions), whereas the nitro group in this compound may promote electrophilic aromatic substitution or cyclization.
  • Applications : Brominated esters are common intermediates in pharmaceuticals and agrochemicals, similar to nitro esters but with divergent reactivity profiles .

Ethyl 2-Hydroxy-3-Methylbutanoate

  • Structure : Features a hydroxyl (-OH) and methyl branch at the β- and γ-positions, respectively.
  • Physicochemical Properties : The hydroxyl group increases polarity, likely raising boiling points compared to nitro esters. The methyl branch enhances steric hindrance, reducing reactivity in substitution reactions.
  • Applications : Used in flavor and fragrance industries due to ester functionality, contrasting with nitro esters’ synthetic utility in drug development .

Ethyl 2-Acetyl-3-Methylbutanoate

  • Structure : Contains an acetyl (-COCH₃) and methyl group at the β- and γ-positions.
  • Molecular Formula: C₉H₁₆O₃ (vs. C₆H₁₁NO₄ for this compound).
  • Applications : Serves as a key intermediate in synthesizing ketone-containing pharmaceuticals, leveraging the acetyl group’s reactivity in condensation reactions. Nitro esters may instead participate in nitro-group reductions to form amines .

Ethyl 2-[2-(3-Nitrophenyl)hydrazono]-3-oxobutanoate

  • Structure : Incorporates a nitro-substituted phenylhydrazone moiety and a ketone group.
  • Molecular Formula: C₁₂H₁₃N₃O₅ (higher molar mass: 279.25 g/mol vs. ~163.16 g/mol for this compound).
  • Reactivity: The hydrazone group enables chelation or coordination chemistry, while the nitro group may direct electrophilic substitution on the aromatic ring. This contrasts with this compound’s simpler ester-nitro system .

Biological Activity

Ethyl 2-nitrobutanoate is an organic compound characterized by the presence of a nitro group attached to a butanoate structure. This compound has garnered attention in various fields, particularly due to its potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H11NO4C_6H_{11}NO_4 and features a butanoate backbone with an ethyl ester and a nitro group at the second position. The structural representation can be summarized as follows:

  • Molecular Formula : C6H11NO4C_6H_{11}NO_4
  • Molecular Weight : Approximately 145.16 g/mol

The presence of the nitro group is significant as it can influence the compound's reactivity and biological interactions.

Mechanism of Biological Activity

Research indicates that compounds containing nitro groups often exhibit enzyme inhibition properties and can interact with various biological molecules, including proteins and nucleic acids. The nitro group can undergo reduction to form reactive intermediates, which may participate in biological processes such as:

  • Enzyme Inhibition : Nitro compounds may inhibit specific enzymes by binding to their active sites.
  • Protein Binding : The ability of nitro compounds to form covalent bonds with amino acids in proteins can alter protein function.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds. Key findings include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Potential : Research has indicated that derivatives of this compound may have anticancer effects. The nitro group is thought to contribute to the formation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
  • Enzyme Interaction Studies : this compound has been shown to interact with certain enzymes, potentially acting as an inhibitor. For example, studies have documented its effects on enzymes involved in metabolic pathways, which could lead to therapeutic applications in drug design.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Ethyl 3-nitrobutanoateNitro group at position threeAntimicrobial and anticancer properties
Ethyl 2-hydroxybutanoateHydroxy group instead of nitroLimited biological activity
Ethyl 4-nitrobenzoateNitro group at position fourKnown for enzyme inhibition

This table illustrates how variations in the positioning of functional groups affect biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-nitrobutanoate
Reactant of Route 2
Ethyl 2-nitrobutanoate

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